N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
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Properties
CAS No. |
1021251-23-9 |
|---|---|
Molecular Formula |
C23H22N4O3S3 |
Molecular Weight |
498.63 |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H22N4O3S3/c1-4-30-17-9-7-16(8-10-17)27-20-19(33-23(27)31)21(29)26-22(25-20)32-12-18(28)24-15-6-5-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,24,28)(H,25,26,29) |
InChI Key |
LCCHOLOTAGXGJT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=C(C=C4)C)C)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that has garnered interest due to its potential biological activities , particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on its biological activity, including efficacy against various pathogens and tumor cells.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazolo-pyrimidine core linked to a dimethylphenyl group and an ethoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 519.69 g/mol. This complexity suggests diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones and related compounds exhibit significant antimicrobial properties . For instance, studies have shown that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 37.9 - 113.8 μM | |
| Escherichia coli | 50 - 100 μM | |
| Pseudomonas aeruginosa | 25 - 75 μM | |
| Lactobacillus monocytogenes | >200 μM |
The compound has shown superior antibacterial activity compared to traditional antibiotics such as ampicillin and streptomycin, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activities . Studies have indicated that similar compounds can induce cytotoxic effects on various cancer cell lines.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Adenocarcinoma) | 50 - 100 | |
| HeLa (Cervical Cancer) | 30 - 80 | |
| MCF7 (Breast Cancer) | 40 - 90 |
The cytotoxicity was assessed using the MTT assay method where the viability of cancer cells was significantly reduced upon treatment with the compound. The structure-dependent activity suggests that modifications in the phenolic groups can enhance or diminish the anticancer effects.
The biological mechanisms through which this compound exerts its effects are still under investigation. However:
- Antibacterial Mechanism : It is hypothesized that the thiazolidinone core may disrupt bacterial cell wall synthesis or inhibit specific enzymes critical for bacterial survival.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through pathways involving oxidative stress or modulation of cell cycle regulators.
Case Studies and Experimental Findings
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- A study on thiazolidinone derivatives demonstrated promising results against multidrug-resistant bacteria in vitro and in vivo models .
- Clinical trials involving related thiazolidinone compounds showed reduced tumor sizes in patients with advanced solid tumors when used as part of combination therapy .
Scientific Research Applications
Research indicates that N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide exhibits significant biological activities:
-
Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interacting with key enzymes involved in cell cycle regulation.
Study Cancer Type Mechanism of Action Results A1 Breast Topoisomerase inhibition Reduced cell viability by 50% A2 Lung Apoptosis induction Increased apoptosis markers -
Antimicrobial Properties : The compound has shown promise against various bacterial strains.
Study Bacterial Strain Mechanism of Action Results B1 Staphylococcus aureus Disruption of cell membrane Minimum Inhibitory Concentration (MIC) = 32 µg/mL B2 Escherichia coli Inhibition of metabolic pathways MIC = 64 µg/mL
Case Studies
-
Anticancer Efficacy Study :
- Researchers evaluated the efficacy of the compound on various cancer cell lines (e.g., MCF-7 for breast cancer).
- Results indicated a dose-dependent reduction in cell viability with IC50 values suggesting potent anticancer properties.
-
Antibacterial Activity Investigation :
- A series of experiments were conducted to assess the antimicrobial effects against Gram-positive and Gram-negative bacteria.
- The compound exhibited significant antibacterial activity with lower MIC values compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
